molecular formula C16H15NO3 B310177 N-(4-benzoylphenyl)-2-methoxyacetamide

N-(4-benzoylphenyl)-2-methoxyacetamide

Cat. No.: B310177
M. Wt: 269.29 g/mol
InChI Key: HVNNTJBWVOUZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-benzoylphenyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C16H15NO3 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2-methoxyacetamide

InChI

InChI=1S/C16H15NO3/c1-20-11-15(18)17-14-9-7-13(8-10-14)16(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,18)

InChI Key

HVNNTJBWVOUZRS-UHFFFAOYSA-N

SMILES

COCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Synthesis of N-(4-benzoylphenyl)-2-methoxyacetamide

The synthesis of this compound typically involves the reaction of 4-benzoylphenol with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through acylation, leading to the formation of the desired amide product.

Biological Activities

2.1 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-6, which are crucial in mediating inflammatory responses. For instance, derivatives synthesized from benzoxazole moieties exhibited significant inhibition of these cytokines in vitro and in vivo, suggesting that this compound may share similar anti-inflammatory mechanisms .

2.2 Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro studies indicate that compounds with structural similarities demonstrate a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

2.3 Anticancer Potential

The anticancer activity of this compound is another area of research interest. Compounds with similar functional groups have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, certain derivatives have demonstrated significant cytotoxic effects against leukemia and CNS cancer cell lines . The proposed mechanism includes the inhibition of specific enzymes involved in cancer cell metabolism and proliferation.

Anti-inflammatory Studies

A study investigated the effects of synthesized benzoxazole derivatives on LPS-induced inflammatory responses in mice. The results indicated that these compounds significantly reduced mRNA levels of inflammatory cytokines without causing hepatotoxicity, suggesting a favorable safety profile for potential therapeutic use .

Antibacterial Efficacy

In an antibacterial screening program, various derivatives were synthesized and tested against standard bacterial strains. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 to ≥2000 µg/mL, with some showing higher efficacy against Gram-positive bacteria compared to Gram-negative strains . This highlights the potential for developing new antibacterial agents based on this compound's structure.

Anticancer Activity Assessment

In a comprehensive anticancer study, this compound derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines. Results indicated significant inhibition rates against leukemia (84.19%) and CNS cancer cells (72.11%), positioning these compounds as promising candidates for further development in cancer therapy .

Data Tables

Activity Type Target Effectiveness Reference
Anti-inflammatoryIL-1β, IL-6Significant inhibition
AntibacterialVarious bacterial strainsMIC: 62.5 - ≥2000 µg/mL
AnticancerLeukemia, CNS cancersInhibition: 84.19%, 72.11%

Preparation Methods

Key Steps and Reagents

  • Reactants :

    • 4-Benzoylphenylamine : Prepared via coupling reactions (e.g., benzoylation of 4-aminophenylamine).

    • 2-Methoxyacetyl chloride : A reactive acylating agent (CAS 38870-89-2).

  • Base : Triethylamine (Et₃N) or pyridine neutralizes HCl byproducts, enhancing yields.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensure solubility and anhydrous conditions.

Reaction Protocol

  • Preparation : Dissolve 4-benzoylphenylamine in DCM (0.1 M) under nitrogen.

  • Addition : Slowly add 2-methoxyacetyl chloride (1.1 equiv) with stirring.

  • Base Addition : Introduce Et₃N (1.2 equiv) to scavenge HCl.

  • Workup : Stir for 12–24 hours, then wash with brine, dry over MgSO₄, and recrystallize.

Example Yield : 42% under similar conditions for analogous compounds.

Alternative Bases and Solvents

Variations in base and solvent optimize reaction efficiency and yield.

Table 1: Comparative Reaction Conditions

BaseSolventTemperatureYieldReference
Triethylamine (Et₃N)DCM20°C42%
PyridineTHF20°C>80%
Diisopropylethylamine (DIPEA)DCM0–20°C65%*

*For similar amide formations.

Mechanistic Insights

Pyridine acts as a stronger base than Et₃N, accelerating acyl chloride activation. DIPEA enhances solubility in DCM, improving reaction kinetics.

Purification Techniques

Post-reaction purification ensures high-purity product:

  • Extraction : Organic layer washed with saturated NaHCO₃ to remove acidic byproducts.

  • Chromatography : Silica gel column chromatography (EtOAc/DCM gradient).

  • Recrystallization : Isopropanol or ethyl acetate yields crystalline solids.

Research Findings and Challenges

Key Challenges

  • Steric Hindrance : Bulky 4-benzoylphenyl group may slow reaction rates.

  • Side Reactions : Over-acylation or hydrolysis of 2-methoxyacetyl chloride if moisture is present.

Optimization Strategies

  • Anhydrous Conditions : Use molecular sieves or freeze-dried solvents.

  • Low-Temperature Initiation : Minimize decomposition by cooling to 0°C during acyl chloride addition.

Data Tables and Reaction Optimization

PropertyValue/DescriptionSource
CAS Number38870-89-2
Boiling Point149°C (decomposes)
HazardsFlammable (H226), Corrosive (H314)
StorageUnder inert gas, 2–8°C

Q & A

Q. Table 1: Lipid-Lowering Efficacy in Rats (Triton WR-1339 Model)

ParameterHyperlipidemic GroupCompound 3 (15 mg/kg)Compound 5 (15 mg/kg)
Triglycerides450 ± 25 mg/dL350 ± 20 mg/dL***390 ± 18 mg/dL**
HDL-C35 ± 3 mg/dL43 ± 2 mg/dL*36.5 ± 2.5 mg/dL
***p<0.001,*p<0.01, p<0.05 vs. hyperlipidemic group

Advanced: How can contradictory data between in vitro and in vivo efficacy be resolved?

Methodological Answer:
Discrepancies may arise due to bioavailability or metabolite activity. Strategies include:

  • Pharmacokinetic profiling : Measure plasma concentrations via HPLC-MS to assess absorption .
  • Metabolite identification : Use LC-QTOF to detect active derivatives .
  • Dose optimization : Conduct dose-response studies (e.g., 5–50 mg/kg) in animal models .

Advanced: What experimental designs optimize reaction conditions for scaled synthesis?

Methodological Answer:
Use design of experiments (DoE) to evaluate:

  • Temperature : Test 0–25°C to balance yield and byproduct formation .
  • Catalyst loading : Screen 1–5 mol% DMAP for acylation efficiency .
  • Solvent polarity : Compare DCM vs. THF using Hansen solubility parameters .

Q. Table 2: Reaction Optimization Parameters

ConditionOptimal RangeYield Impact
Temperature0–5°C+15%
Triethylamine1.5 eq+20%
Solvent (DCM)10 mL/mmol+12%
Data aggregated from

Advanced: How can mechanistic studies elucidate its anti-inflammatory action?

Methodological Answer:

  • Pathway inhibition : Use Western blotting to assess TGF-β1/Smad3 phosphorylation in lung epithelial cells .
  • Gene silencing : siRNA knockdown of NF-κB to confirm role in cytokine suppression .
  • Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) with AutoDock Vina .

Advanced: How do structural modifications affect bioactivity compared to analogs?

Methodological Answer:

  • SAR analysis : Replace methoxy with ethoxy to test lipophilicity (logP) vs. activity .
  • Comparative assays : Test N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives for HDL-C modulation .
  • Crystallography : Resolve X-ray structures to correlate substituent positioning with target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.